molecular formula C9H13NO B6177334 (4-amino-2,3-dimethylphenyl)methanol CAS No. 2624126-38-9

(4-amino-2,3-dimethylphenyl)methanol

Cat. No.: B6177334
CAS No.: 2624126-38-9
M. Wt: 151.2
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Description

(4-amino-2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and it contains two methyl groups and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (4-nitro-2,3-dimethylphenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs in ethanol as a solvent and under mild conditions .

Another method involves the nucleophilic substitution of a halogenated precursor, such as (4-chloro-2,3-dimethylphenyl)methanol, with ammonia or an amine. This reaction can be carried out in a polar solvent like dimethylformamide (DMF) and requires a base such as sodium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(4-amino-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-amino-2,3-dimethylphenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-amino-2,3-dimethylphenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

2624126-38-9

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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